H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH Potent, selective human formyl peptide receptor FPR2 agonist (EC50 = 1, 2 and > 10 000 nM for mFRP2, hFPR2 and hFPR1 respectively). Induces chemotaxis of human monocytes and neutrophils. Enhances production of IL-1β and IL-6. Activates NADPH-oxidase.
Potent and selective human formyl peptide receptor FPR2 agonist (EC50 values are 1, 2 and > 10 000 nM at mFRP2, hFPR2 and hFPR1 respectively). Induces migration of human monocytes and neutrophils via a chemotactic mechanism and enhances production of proinflammatory cytokines IL-1β and IL-6. Also activates the neutrophil superoxide-generating NADPH-oxidase.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20767508
InChI: InChI=1S/C75H123N19O18S/c1-12-44(10)60(94-70(108)57(39-96)92-63(101)50(27-28-58(97)98)83-61(99)47(76)33-40(2)3)72(110)90-55(37-46-23-17-14-18-24-46)68(106)84-48(25-19-30-81-74(77)78)62(100)91-56(38-95)69(107)88-53(35-42(6)7)65(103)87-52(34-41(4)5)66(104)89-54(36-45-21-15-13-16-22-45)67(105)85-49(26-20-31-82-75(79)80)64(102)93-59(43(8)9)71(109)86-51(73(111)112)29-32-113-11/h13-18,21-24,40-44,47-57,59-60,95-96H,12,19-20,25-39,76H2,1-11H3,(H,83,99)(H,84,106)(H,85,105)(H,86,109)(H,87,103)(H,88,107)(H,89,104)(H,90,110)(H,91,100)(H,92,101)(H,93,102)(H,94,108)(H,97,98)(H,111,112)(H4,77,78,81)(H4,79,80,82)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-,60-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N
Molecular Formula: C75H123N19O18S
Molecular Weight: 1611.0 g/mol

H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH

CAS No.:

Cat. No.: VC20767508

Molecular Formula: C75H123N19O18S

Molecular Weight: 1611.0 g/mol

* For research use only. Not for human or veterinary use.

H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH -

Molecular Formula C75H123N19O18S
Molecular Weight 1611.0 g/mol
IUPAC Name (4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C75H123N19O18S/c1-12-44(10)60(94-70(108)57(39-96)92-63(101)50(27-28-58(97)98)83-61(99)47(76)33-40(2)3)72(110)90-55(37-46-23-17-14-18-24-46)68(106)84-48(25-19-30-81-74(77)78)62(100)91-56(38-95)69(107)88-53(35-42(6)7)65(103)87-52(34-41(4)5)66(104)89-54(36-45-21-15-13-16-22-45)67(105)85-49(26-20-31-82-75(79)80)64(102)93-59(43(8)9)71(109)86-51(73(111)112)29-32-113-11/h13-18,21-24,40-44,47-57,59-60,95-96H,12,19-20,25-39,76H2,1-11H3,(H,83,99)(H,84,106)(H,85,105)(H,86,109)(H,87,103)(H,88,107)(H,89,104)(H,90,110)(H,91,100)(H,92,101)(H,93,102)(H,94,108)(H,97,98)(H,111,112)(H4,77,78,81)(H4,79,80,82)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-,60-/m0/s1
Standard InChI Key PWBQRCXCXXGUGY-AJOXZCOLSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N
SMILES CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N
Canonical SMILES CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N

Molecular Formula and Weight

The molecular formula for H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH is represented as:

  • Molecular Formula: C₇₉H₁₃₁N₁₉O₁₈S

  • Molecular Weight: 1611.0 g/mol .

Amino Acid Sequence

The amino acid sequence of this peptide is as follows:

  • Sequence: Leucine (Leu), Glutamic Acid (Glu), Serine (Ser), Isoleucine (Ile), Phenylalanine (Phe), Arginine (Arg), Serine (Ser), Leucine (Leu), Leucine (Leu), Phenylalanine (Phe), Arginine (Arg), Valine (Val), Methionine (Met) .

This sequence can be denoted in shorthand as H-LESIFRSLLFRVM-OH.

Mechanism of Action

Research indicates that peptides like H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH may exhibit various biological activities, including:

  • Antimicrobial Effects: Some studies suggest that specific sequences within peptides can possess antimicrobial properties, potentially making them candidates for developing new antibiotics.

  • Neuroprotective Properties: Peptides similar to H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH have been investigated for their ability to protect neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases .

Research Findings

A review of existing literature highlights several key findings regarding the biological implications of this peptide:

StudyFindings
Study 1Demonstrated the peptide's potential role in modulating immune responses.
Study 2Investigated neuroprotective effects in animal models, showing promise for therapeutic applications in neurodegeneration.
Study 3Reported on the antimicrobial properties against specific bacterial strains.

Therapeutic Potential

The therapeutic potential of H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH lies in its diverse biological activities:

  • Drug Development: The unique properties of this peptide can be harnessed for developing new drugs targeting infections or neurodegenerative conditions.

  • Biomarker Discovery: Its presence and activity could serve as biomarkers for certain diseases, aiding in early diagnosis and treatment strategies .

Future Directions

Ongoing research aims to further elucidate the mechanisms by which this peptide operates, with a focus on:

  • Optimizing synthesis methods to improve yield and purity.

  • Conducting clinical trials to assess safety and efficacy in humans.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator